(1H-indol-6-yl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone
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Overview
Description
(1H-indol-6-yl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone is a complex organic compound that features an indole ring, a piperidine ring, and a pyrazine moiety
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets, leading to a variety of changes depending on the specific derivative and target . For instance, some indole derivatives have been reported to show inhibitory activity against influenza A .
Biochemical Pathways
Indole derivatives are known to impact a variety of biochemical pathways due to their broad-spectrum biological activities . For example, some indole derivatives have been reported to inhibit the replication of certain viruses, suggesting an impact on viral replication pathways .
Result of Action
Given the broad range of biological activities associated with indole derivatives, the effects could potentially be diverse depending on the specific target and biological context .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1H-indol-6-yl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indole Derivative: The indole ring can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Synthesis of the Piperidine Derivative: The piperidine ring can be formed through the hydrogenation of pyridine or via the Mannich reaction.
Coupling Reaction: The indole derivative is then coupled with the piperidine derivative using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Introduction of the Pyrazine Moiety: The pyrazine ring is introduced through nucleophilic substitution reactions, where the piperidine derivative reacts with a pyrazine derivative under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole ring, using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can occur at the carbonyl group using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The pyrazine moiety can undergo nucleophilic substitution reactions, where nucleophiles replace leaving groups under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Oxidized indole derivatives.
Reduction: Reduced methanone derivatives.
Substitution: Substituted pyrazine derivatives.
Scientific Research Applications
(1H-indol-6-yl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structure and biological activity.
Biological Studies: The compound is used in studies involving receptor binding and enzyme inhibition.
Chemical Biology: It serves as a probe in chemical biology to study protein-ligand interactions.
Industrial Applications: The compound is explored for its use in the synthesis of complex organic molecules and as an intermediate in pharmaceutical manufacturing.
Comparison with Similar Compounds
Similar Compounds
(1H-indol-3-yl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone: Similar structure but with a different position of the indole ring.
(1H-indol-6-yl)(4-(pyridin-2-yloxy)piperidin-1-yl)methanone: Similar structure but with a pyridine ring instead of a pyrazine ring.
Uniqueness
(1H-indol-6-yl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone is unique due to the specific positioning of the indole and pyrazine rings, which may result in distinct biological activities and binding properties compared to its analogs.
Properties
IUPAC Name |
1H-indol-6-yl-(4-pyrazin-2-yloxypiperidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2/c23-18(14-2-1-13-3-6-20-16(13)11-14)22-9-4-15(5-10-22)24-17-12-19-7-8-21-17/h1-3,6-8,11-12,15,20H,4-5,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGAMZZKTJFMLSJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NC=CN=C2)C(=O)C3=CC4=C(C=C3)C=CN4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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